molecular formula C14H13NOS B7966124 2-(4-Ethylthiobenzoyl)pyridine

2-(4-Ethylthiobenzoyl)pyridine

Cat. No.: B7966124
M. Wt: 243.33 g/mol
InChI Key: VIWUQEIJFQBCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylthiobenzoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-ethylthiobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiobenzoyl)pyridine typically involves the acylation of pyridine with 4-ethylthiobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols and amines

    Substitution: Halogenated pyridines and substituted pyridines

Scientific Research Applications

2-(4-Ethylthiobenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    4-Ethylthiobenzoyl chloride: A precursor used in the synthesis of 2-(4-Ethylthiobenzoyl)pyridine.

    Sulfoxides and Sulfones: Oxidized derivatives of thio compounds.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and an ethylthiobenzoyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUQEIJFQBCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.